molecular formula C18H11ClN6S B11054740 6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11054740
M. Wt: 378.8 g/mol
InChI Key: FZZUOILNRPUXDV-UHFFFAOYSA-N
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Description

6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound is part of the broader class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which are known for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of hydrazonoyl halides with various starting materials. For instance, the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide can yield the desired thiadiazole derivatives . The reaction conditions often involve the use of absolute ethanol and triethylamine as a base.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different aromatic or aliphatic groups .

Scientific Research Applications

6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate, which is a precursor for many aromatic compounds in microorganisms . This inhibition disrupts the metabolic pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a pyrazole ring with a triazolo-thiadiazole system enhances its potential as a versatile pharmacophore .

Properties

Molecular Formula

C18H11ClN6S

Molecular Weight

378.8 g/mol

IUPAC Name

6-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H11ClN6S/c19-13-8-6-11(7-9-13)14-10-15(21-20-14)17-24-25-16(22-23-18(25)26-17)12-4-2-1-3-5-12/h1-10H,(H,20,21)

InChI Key

FZZUOILNRPUXDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=NN4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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